1-(8-Chloro-5-quinolyl)ethanone
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Overview
Description
1-(8-Chloro-5-quinolyl)ethanone is a chemical compound with the molecular formula C11H8ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(8-Chloro-5-quinolyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 8-chloroquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-5-quinolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: 1-(8-Chloro-5-quinolyl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(8-Chloro-5-quinolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Chloro-5-quinolyl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(8-Chloro-5-quinolyl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure.
8-Chloroquinoline: A closely related compound with similar properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H8ClNO |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(8-chloroquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-4-5-10(12)11-9(8)3-2-6-13-11/h2-6H,1H3 |
InChI Key |
QLJRHGGMPDSORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)Cl |
Origin of Product |
United States |
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